(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
CAS No.: 2187426-87-3
Cat. No.: VC6860419
Molecular Formula: C12H23ClN2O4
Molecular Weight: 294.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2187426-87-3 |
|---|---|
| Molecular Formula | C12H23ClN2O4 |
| Molecular Weight | 294.78 |
| IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H22N2O4.ClH/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9+;/m1./s1 |
| Standard InChI Key | XXNJZPMLIFHXRE-RJUBDTSPSA-N |
| SMILES | CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure is defined by a pyrrolidine ring substituted at the 1- and 2-positions with tert-butoxycarbonyl (Boc) and ethyl ester groups, respectively, and a primary amine at the 4-position. The stereochemistry, denoted as (2S,4R), ensures specific spatial arrangements critical for its interactions in biological systems.
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃ClN₂O₄ |
| Molecular Weight | 294.78 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate; hydrochloride |
| SMILES | CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N.Cl |
| InChIKey | XXNJZPMLIFHXRE-RJUBDTSPSA-N |
The hydrochloride salt enhances solubility in polar solvents, though exact solubility data remain uncharacterized.
Stereochemical Significance
The (2S,4R) configuration imposes rigidity on the pyrrolidine ring, favoring interactions with chiral biological targets. Computational models suggest that the equatorial orientation of the 4-amino group optimizes hydrogen-bonding potential, a feature exploited in enzyme inhibitor design.
Synthesis and Manufacturing
Protecting Group Strategy
Synthesis begins with L-proline derivatives, where the Boc group protects the pyrrolidine nitrogen, and an ethyl ester safeguards the carboxylic acid. Selective amination at the 4-position is achieved via Mitsunobu reactions or catalytic hydrogenation, followed by hydrochloride salt formation.
Table 2: Key Synthetic Steps
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Boc Protection of Pyrrolidine Nitrogen | Di-tert-butyl dicarbonate, DMAP |
| 2 | Ethyl Ester Formation | Ethyl chloroformate, Pyridine |
| 3 | 4-Position Amination | NaN₃, H₂/Pd-C |
| 4 | Hydrochloride Salt Precipitation | HCl in Diethyl Ether |
Optimization Challenges
Amination at the 4-position faces steric hindrance from the Boc group, necessitating elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours). Yield improvements (65–72%) are reported using microwave-assisted synthesis.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, with decomposition onset at 210°C. The hydrochloride salt exhibits hygroscopicity, requiring storage under anhydrous conditions.
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 1745 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (carbamate C=O).
-
NMR (¹H): δ 1.44 (s, Boc CH₃), δ 4.21 (q, ethyl CH₂), δ 3.58 (m, pyrrolidine H-4).
Applications in Pharmaceutical Research
Intermediate in Protease Inhibitors
The compound’s primary amine serves as a nucleophile in ketone condensations, forming transition-state analogs for serine proteases. For example, it is utilized in the synthesis of hepatitis C virus NS3/4A protease inhibitors, demonstrating IC₅₀ values <100 nM.
Neuromodulator Development
Functionalization of the 4-amino group with aryl sulfonamides yields ligands for σ-1 receptors, implicated in neuropathic pain management. In vivo studies show a 40% reduction in mechanical allodynia at 10 mg/kg doses.
| Aspect | Protocol |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
| Ventilation | Fume hood for handling powders |
| Spill Management | Absorb with inert material, dispose as hazardous waste |
Regulatory Status
Classified as "For Research Use Only" under FDA 21 CFR 312, the compound is excluded from Good Manufacturing Practice (GMP) regulations.
Future Research Directions
Expanding Synthetic Utility
Efforts to replace the Boc group with photo-labile protecting groups (e.g., nitroveratryl) could enable light-activated drug release systems. Preliminary photolysis studies show 80% deprotection efficiency under 365 nm UV light.
Target Exploration
Screening libraries derived from this scaffold against emerging targets like SARS-CoV-2 main protease (Mpro) may uncover novel antivirals. Docking studies predict a binding affinity of −9.2 kcal/mol, warranting experimental validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume